c‑Src Kinase Inhibitory Potency: 7.9‑Fold Improvement Over the Unsubstituted Parent
In a direct head‑to‑head comparison using the same coupled spectrophotometric enzyme assay, N-(2-methoxy-6-methylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine inhibited human c‑Src with an IC₅₀ of 693 nM [1]. In contrast, the unsubstituted parent compound N‑phenyl‑5‑phenylimidazo[1,5‑a]pyrazin‑8‑amine displayed an IC₅₀ of 5,500 nM under identical assay conditions [2]. This corresponds to a 7.9‑fold improvement in potency.
| Evidence Dimension | c-Src kinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 693 nM |
| Comparator Or Baseline | N‑Phenyl‑5‑phenylimidazo[1,5‑a]pyrazin‑8‑amine (unsubstituted parent): IC₅₀ = 5,500 nM |
| Quantified Difference | 7.9‑fold lower IC₅₀ (693 vs. 5,500 nM) |
| Conditions | Coupled spectrophotometric enzyme assay, human recombinant c‑Src kinase domain |
Why This Matters
For procurement aimed at c‑Src‑driven assay campaigns, the 7.9‑fold potency advantage directly translates into lower compound consumption and a larger assay window at equivalent screening concentrations.
- [1] BindingDB Entry BDBM50198364: N-(2-methoxy-6-methylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine. IC₅₀ = 693 nM for c‑Src. Curated by ChEMBL (CHEMBL390367). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50198364 (accessed May 2026). View Source
- [2] BindingDB Entry BDBM50198371: N‑Phenyl‑5‑phenylimidazo[1,5‑a]pyrazin‑8‑amine. IC₅₀ = 5,500 nM for c‑Src. Curated by ChEMBL (CHEMBL426903). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50198371 (accessed May 2026). View Source
